

Cross-Validation of ALC67 Activity in Biochemical and Cellular Assays

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Compound of Interest		
Compound Name:	ALC67	
Cat. No.:	B605279	Get Quote

This guide provides a comparative analysis of the activity of a novel compound, **ALC67**, a potent and selective inhibitor of the BRAF V600E kinase. The data presented herein is a compilation of results from various biochemical and cell-based assays designed to characterize the potency and mechanism of action of **ALC67**. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Activity of ALC67

The inhibitory activity of **ALC67** was assessed using a variety of assays to determine its biochemical potency against the isolated enzyme, its effect on the downstream signaling pathway, and its overall impact on cancer cell proliferation. The results are summarized in the table below.



Assay Type	Assay Name	Target Cell Line/Enzyme	Endpoint Measured	ALC67 IC50/EC50 (nM)
Biochemical Assay	LanthaScreen™ Kinase Assay	Recombinant BRAF V600E	Kinase Activity	31
Cell-Based Assays				
Western Blot	A375 (BRAF V600E)	p-MEK Inhibition	67	
Western Blot	A375 (BRAF V600E)	p-ERK Inhibition	57	_
CellTiter-Glo®	A375 (BRAF V600E)	Cell Proliferation	250	_
MTT Assay	HT29 (BRAF V600E)	Cell Proliferation	350	_
CellTiter-Glo®	MDA-MB-231 (BRAF WT)	Cell Proliferation	>10,000	_

Note: The data presented is a representative compilation from multiple experiments. IC50/EC50 values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

- 1. Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
- Objective: To determine the direct inhibitory effect of ALC67 on the activity of the isolated BRAF V600E enzyme.
- Procedure:
 - A solution of the BRAF V600E enzyme is prepared in a kinase buffer.



- Serial dilutions of ALC67 are prepared and added to the enzyme solution in a 384-well plate.
- A fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody are added to the wells.
- The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. The signal is inversely proportional to the amount of ALC67 bound to the kinase.
- IC50 values are calculated by fitting the data to a four-parameter logistic model.
- 2. Cellular Phospho-Protein Analysis (Western Blot)[1][2][3][4][5]
- Objective: To assess the ability of ALC67 to inhibit the phosphorylation of downstream targets (MEK and ERK) in the BRAF signaling pathway within a cellular context.
- Procedure:
 - A375 cells, which harbor the BRAF V600E mutation, are seeded in 6-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of ALC67 for a specified period (e.g., 2 hours).
 - Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
 - The protein concentration of the lysates is determined using a BCA assay.
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.



- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the concentration-dependent inhibition of MEK and ERK phosphorylation.
- 3. Cell Proliferation Assays
- Objective: To measure the effect of ALC67 on the growth and viability of cancer cells.
 - a) CellTiter-Glo® Luminescent Cell Viability Assay[6][7][8]
 - Procedure:
 - Cells are seeded in 96-well plates at a predetermined density and incubated overnight.
 - The cells are treated with a range of concentrations of ALC67.
 - After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
 - The luminescence is read using a plate reader.
 - The data is normalized to untreated controls, and EC50 values are determined.
 - b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[2][9][10]
 - Procedure:
 - Cells are seeded and treated with ALC67 in 96-well plates as described for the CellTiter-Glo® assay.
 - Following the incubation period, the MTT reagent is added to each well. Mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

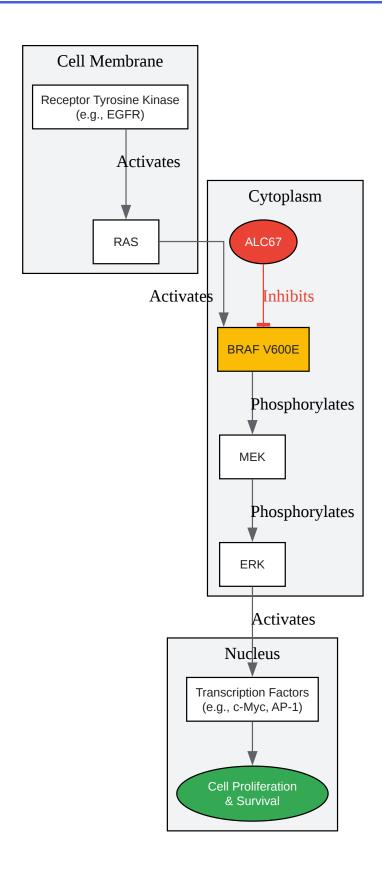


- The culture medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The absorbance values are used to calculate the percentage of cell viability, from which EC50 values are derived.

Visualizations

BRAF Signaling Pathway and Point of ALC67 Intervention



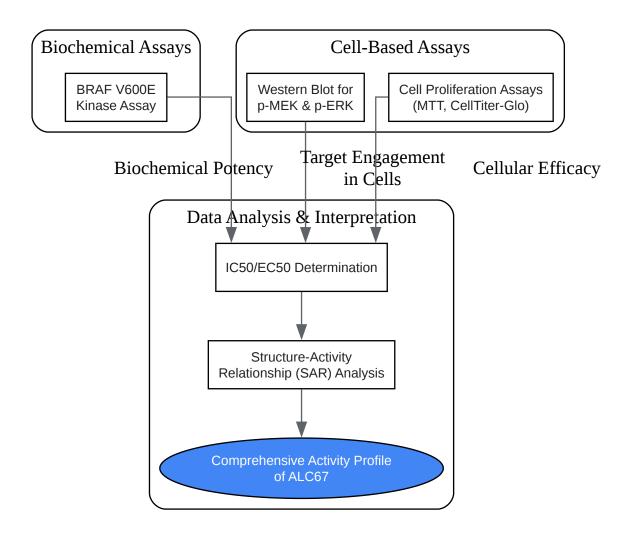


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Caption: The MAPK signaling cascade initiated by BRAF V600E and the inhibitory action of **ALC67**.

Experimental Workflow for Cross-Validation of ALC67 Activity



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Caption: A streamlined workflow for the comprehensive evaluation of **ALC67**'s activity.

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